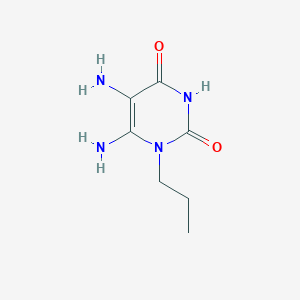

5,6-Diamino-1-propylpyrimidine-2,4(1H,3H)-dione

描述

5,6-Diamino-1-propylpyrimidine-2,4(1H,3H)-dione (CAS: 142665-13-2) is a pyrimidine-dione derivative with a propyl substituent at the N1 position and amino groups at the C5 and C6 positions. Its molecular formula is C₇H₁₂N₄O₂, and it has a molecular weight of 184.198 g/mol . Key identifiers include HS Code 2933599090, DSSTox Substance ID DTXSID40449595, and Wikidata entry Q82269119 .

属性

IUPAC Name |

5,6-diamino-1-propylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2/c1-2-3-11-5(9)4(8)6(12)10-7(11)13/h2-3,8-9H2,1H3,(H,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMSKQSCRYRZDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C(=O)NC1=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diamino-1-propylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a diamine and a carbonyl compound, under acidic or basic conditions . The reaction conditions, including temperature, solvent, and pH, are carefully optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process is scaled up to accommodate higher volumes, and additional steps such as purification and crystallization are employed to ensure the final product meets the required specifications .

化学反应分析

Types of Reactions

5,6-Diamino-1-propylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

科学研究应用

5,6-Diamino-1-propylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and pharmaceuticals.

作用机制

The mechanism of action of 5,6-Diamino-1-propylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

相似化合物的比较

Comparative Analysis with Structural Analogs

Substituent Variations and Reactivity

The latter undergoes oxidative deamination with ammonium perrhenate to form tricyclic derivatives, whereas the bulkier propyl group in the target compound may sterically hinder similar reactions, altering its reactivity profile .

Another analog, 5,6-diamino-1-methylpyrimidine-2,4(1H,3H)-dione, is synthesized via a two-step process starting from methylurea and ethyl cyanoacetate, achieving a 91.6% overall yield . The propyl-substituted variant likely requires adjusted reaction conditions due to the longer alkyl chain’s electronic and steric effects.

Table 1: Substituent Comparison

Reactivity with Azides and Reducing Agents

Unlike 3-azidoquinoline-2,4(1H,3H)-dione, which undergoes de-azidation under Staudinger reaction conditions (yielding 4-hydroxyquinoline-2(1H)-ones) , the diamino groups in 5,6-diamino-1-propylpyrimidine-2,4-dione may participate in Schiff base formation or coordination chemistry.

Structural Similarity and Functional Group Impact

Evidence from similarity scoring (Table 2) highlights that 6-amino-1-methylpyrimidine-2,4(1H,3H)-dione (CAS 2434-53-9) shares a 1.00 structural similarity score with its parent compound, while 6-amino-3-methylpyrimidine-2,4-dione (CAS 21236-97-5) scores 0.98 . The propyl group in the target compound reduces similarity to these analogs but may improve lipophilicity and membrane permeability in biological systems.

Table 2: Structural Similarity Scores

| Compound Name | CAS Number | Similarity Score | Key Functional Differences |

|---|---|---|---|

| 6-Amino-1-methylpyrimidine-2,4-dione | 2434-53-9 | 1.00 | Lacks C5-amino and propyl |

| 6-Amino-3-methylpyrimidine-2,4-dione | 21236-97-5 | 0.98 | N3-methyl instead of propyl |

常见问题

Q. What are the common synthetic routes for 5,6-Diamino-1-propylpyrimidine-2,4(1H,3H)-dione, and what methodological considerations are critical for reproducibility?

The compound is typically synthesized via alkylation of pyrimidine precursors. For example, alkylation of 6-aminopyrimidine-2,4-dione derivatives with propyl halides in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) is a standard approach . Key considerations include reaction temperature control (80–100°C), stoichiometric ratios (1:1.2 for pyrimidine:alkylating agent), and purification via recrystallization (water or ethanol) to isolate crystalline products. Reproducibility hinges on rigorous exclusion of moisture and inert gas purging to prevent side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Assigns proton environments (e.g., NH₂ at δ 4.8–5.2 ppm, propyl CH₂ at δ 1.2–1.5 ppm) and verifies substitution patterns .

- X-ray diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions between pyrimidine rings and solvent molecules) .

- LC-MS : Confirms molecular weight ([M+H]+ ~212.2) and detects impurities. Cross-validation across techniques is essential to ensure structural fidelity .

Q. How should researchers select a theoretical framework to guide experimental design for this compound?

Align hypotheses with established chemical principles (e.g., Hammett substituent effects for reactivity studies) or biological targets (e.g., enzyme inhibition mechanisms if investigating pharmacological activity). For instance, studies on pyrimidine derivatives often link to nucleobase analog theories or hydrogen-bonding interactions in crystal engineering .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound amid competing side reactions (e.g., over-alkylation)?

- Design of Experiments (DoE) : Use factorial design to test variables like solvent polarity, temperature, and catalyst loading. For example, a 2³ factorial design (temperature: 80°C vs. 100°C; solvent: DMF vs. DMSO; catalyst: K₂CO₃ vs. NaH) can identify optimal conditions .

- In-situ monitoring : Employ techniques like FTIR or HPLC to detect intermediate formation and terminate reactions at ~80% conversion to minimize byproducts .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

- Multi-scale modeling : Combine DFT (e.g., B3LYP/6-31G**) to predict electronic properties with MD simulations to account for solvent effects. Discrepancies in nucleophilic attack sites may arise from solvation models that underestimate polar protic solvent interactions .

- Sensitivity analysis : Test how variations in input parameters (e.g., dielectric constant, protonation state) affect computational outcomes. Calibrate models using experimental XRD bond lengths or NMR shifts .

Q. How can researchers address inconsistencies in biological activity data across studies?

- Meta-analysis : Systematically compare assay conditions (e.g., cell lines, IC₅₀ protocols) from prior studies. For example, variances in cytotoxicity may stem from differences in cell membrane permeability assays (e.g., MTT vs. ATP-based methods) .

- Structure-activity relationship (SAR) refinement : Introduce controlled modifications (e.g., propyl chain elongation, amino group substitution) and correlate with activity trends using multivariate regression .

Methodological Best Practices

Q. What steps ensure robust validation of hydrogen-bonding networks in crystalline forms?

- Synchrotron XRD : Resolve weak interactions (e.g., C–H⋯O) with high-resolution data (≤0.8 Å).

- Hirshfeld surface analysis : Quantify interaction contributions (e.g., % NH⋯O vs. π-stacking) using software like CrystalExplorer .

Q. How should researchers design degradation studies to assess compound stability under physiological conditions?

- Forced degradation : Expose the compound to pH extremes (1–13), UV light, and elevated temperatures (40–60°C). Monitor via HPLC-MS to identify degradation products (e.g., deamination or ring-opening derivatives) .

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life at 25°C using activation energy (Eₐ) derived from accelerated stability data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。